molecular formula C11H18N2 B12964841 (R)-4-(1-amino-2,2-dimethylpropyl)aniline

(R)-4-(1-amino-2,2-dimethylpropyl)aniline

Cat. No.: B12964841
M. Wt: 178.27 g/mol
InChI Key: CMROCKGXXXEGLT-JTQLQIEISA-N
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Description

®-4-(1-amino-2,2-dimethylpropyl)aniline is a chemical compound with a unique molecular structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aniline group attached to a chiral center, making it an important molecule in stereochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-amino-2,2-dimethylpropyl)aniline typically involves the reaction of aniline with a chiral amine derivative. One common method includes the use of ®-1-amino-2,2-dimethylpropane as a starting material, which is then reacted with aniline under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of ®-4-(1-amino-2,2-dimethylpropyl)aniline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-amino-2,2-dimethylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Nitro derivatives or quinones.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated, sulfonated, or halogenated products.

Scientific Research Applications

®-4-(1-amino-2,2-dimethylpropyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ®-4-(1-amino-2,2-dimethylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-amino-2,2-dimethylpropyl)aniline: The enantiomer of the compound, differing in its stereochemistry.

    4-(1-amino-2,2-dimethylpropyl)phenol: A similar compound with a hydroxyl group instead of an aniline group.

    4-(1-amino-2,2-dimethylpropyl)benzoic acid: A derivative with a carboxylic acid group.

Uniqueness

®-4-(1-amino-2,2-dimethylpropyl)aniline is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its activity in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-[(1R)-1-amino-2,2-dimethylpropyl]aniline

InChI

InChI=1S/C11H18N2/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,12-13H2,1-3H3/t10-/m0/s1

InChI Key

CMROCKGXXXEGLT-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=C(C=C1)N)N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)N)N

Origin of Product

United States

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